molecular formula C21H20N2O5 B6169648 N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide CAS No. 2377766-94-2

N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide

Cat. No. B6169648
CAS RN: 2377766-94-2
M. Wt: 380.4
InChI Key:
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Description

N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide (NDFD) is a small molecule that has recently been studied for its potential therapeutic applications. NDFD has been found to possess a variety of biochemical and physiological effects, and has been used in a range of scientific research applications.

Scientific Research Applications

N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide has been studied for its potential therapeutic applications and has been used in a range of scientific research applications. N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties, and has been used to study the effects of oxidative stress in cells. N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide has also been used to study the effects of oxidative stress on the expression of certain genes, as well as the effects of N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide on the expression of certain genes in cancer cells. Additionally, N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide has been used to study the effects of N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide on the growth of certain bacteria and fungi.

Mechanism of Action

N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide is also believed to act as an anti-inflammatory agent by inhibiting the release of certain inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide is believed to act as an anti-bacterial and anti-fungal agent by inhibiting the growth of certain bacteria and fungi.
Biochemical and Physiological Effects
N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide has been found to possess a variety of biochemical and physiological effects. In vitro studies have found that N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide is able to scavenge free radicals and reduce oxidative damage to cells. N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide has also been found to reduce inflammation, inhibit the release of certain inflammatory mediators, and inhibit the growth of certain bacteria and fungi. In vivo studies have found that N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide is able to reduce inflammation and oxidative stress in mice.

Advantages and Limitations for Lab Experiments

N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide has several advantages for use in lab experiments. N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide is a small molecule, making it easy to synthesize and purify. Additionally, N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide is relatively stable, making it suitable for long-term storage. However, N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide is not suitable for use in humans or animals due to its potential toxicity.

Future Directions

N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide has potential applications in the treatment of various diseases, including cancer, inflammation, and bacterial and fungal infections. Additionally, N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide could be used to study the effects of oxidative stress on the expression of certain genes, as well as the effects of N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide on the growth of certain bacteria and fungi. Furthermore, N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide could be used to develop new therapeutics for the treatment of a variety of diseases. Finally, N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide could be used to study the effects of N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide on the expression of certain genes in cancer cells.

Synthesis Methods

N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide has been synthesized using a variety of methods, including a condensation reaction of 4-dimethylcarbamoylphenylacetic acid and 2-furylfurancarboxylic acid in the presence of a base, such as potassium carbonate. This reaction yields a crude product which is then purified by column chromatography. N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide can also be synthesized via a condensation reaction of 4-dimethylcarbamoylphenylacetic acid and 2-furylfurancarboxylic acid in the presence of a base, such as potassium carbonate, followed by purification by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide involves the reaction of 4-(dimethylamino)benzoic acid with furan-2-carbaldehyde to form N-[4-(dimethylamino)phenyl]-N-[(furan-2-yl)methyl]benzamide, which is then converted to the final product through a series of reactions.", "Starting Materials": [ "4-(dimethylamino)benzoic acid", "furan-2-carbaldehyde", "2,4-dihydroxybenzoic acid", "N,N-dimethylformamide", "thionyl chloride", "triethylamine", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-(dimethylamino)benzoic acid is reacted with furan-2-carbaldehyde in the presence of thionyl chloride and triethylamine to form N-[4-(dimethylamino)phenyl]-N-[(furan-2-yl)methyl]benzamide.", "Step 2: N-[4-(dimethylamino)phenyl]-N-[(furan-2-yl)methyl]benzamide is reacted with sodium hydroxide to form the corresponding acid.", "Step 3: The acid is then reacted with 2,4-dihydroxybenzoic acid in the presence of N,N-dimethylformamide to form the final product, N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide.", "Step 4: The final product is purified by recrystallization from diethyl ether and water." ] }

CAS RN

2377766-94-2

Product Name

N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide

Molecular Formula

C21H20N2O5

Molecular Weight

380.4

Purity

95

Origin of Product

United States

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